2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring, a piperidine ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated carbonyl compound.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Coupling Reactions: The pyrazole and piperidine rings are then coupled with a benzoyl chloride derivative to form the intermediate compound.
Final Coupling with Pyrimidine: The intermediate compound is then coupled with a pyrimidine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the best reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution can be carried out using sodium hydroxide in aqueous medium, while electrophilic substitution can be carried out using halogenating agents like bromine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with additional hydrogen atoms.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Pyrazol-3-yl)pyridine
- 3-(1H-Pyrazol-1-yl)pyridine
- 1-(3-Pyridyl)pyrazole
Uniqueness
2-({1-[3-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}methoxy)pyrimidine is unique due to its combination of three different heterocyclic rings (pyrimidine, piperidine, and pyrazole) in a single molecule. This structural complexity may confer unique biological and chemical properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2/c26-19(17-6-1-7-18(13-17)25-12-4-10-23-25)24-11-2-5-16(14-24)15-27-20-21-8-3-9-22-20/h1,3-4,6-10,12-13,16H,2,5,11,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZLMKLIAIEUCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)N3C=CC=N3)COC4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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